molecular formula C17H10F6N2O B587915 Dehydro Mefloquine-d5

Dehydro Mefloquine-d5

Cat. No.: B587915
M. Wt: 377.29 g/mol
InChI Key: LUDFDSXDVJABBT-PPCDZPRBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Significance in Analytical Chemistry

Dehydro Mefloquine-d5 occupies a critical position in contemporary analytical chemistry as a deuterated internal standard specifically designed for mass spectrometry applications. The compound serves as an essential calibration reference point that enables researchers to achieve superior accuracy and precision in quantitative analysis compared to traditional external standard methodologies. In analytical chemistry, the implementation of deuterated internal standards has revolutionized the field by providing a mechanism to compensate for matrix effects, extraction variability, and ionization inconsistencies that commonly plague mass spectrometry-based analyses.

The significance of this compound extends beyond simple calibration functions to encompass its role in method validation and quality assurance protocols. When performing bioanalysis with mass spectrometry detection, deuterated internal standards provide essential control measures for extraction efficiency, high-performance liquid chromatography injection variability, and electrospray ionization fluctuations. The isotopic nature of deuterium incorporation ensures minimal overlap with native compounds, thereby reducing analytical noise and enhancing signal-to-noise ratios in complex biological matrices. This characteristic proves particularly valuable in pharmaceutical research where precise quantification of drug compounds and their metabolites is paramount for understanding pharmacokinetic profiles and metabolic pathways.

The chemical structure of this compound incorporates strategic deuterium substitutions that maintain the essential physicochemical properties of the parent compound while providing sufficient mass differentiation for analytical discrimination. The five deuterium atoms are specifically positioned to ensure co-elution with the target analyte during chromatographic separation while maintaining distinct mass spectral signatures. This careful balance between structural similarity and analytical distinctiveness represents a sophisticated approach to internal standard design that maximizes both analytical precision and method robustness.

In liquid chromatography-mass spectrometry applications, this compound demonstrates exceptional utility in mitigating matrix effects that can significantly impact quantitative accuracy. Matrix effects, characterized by ion suppression or enhancement during electrospray ionization, represent one of the most significant challenges in bioanalytical method development. The use of deuterated internal standards like this compound effectively compensates for these phenomena by ensuring that both the analyte and internal standard experience identical matrix-induced changes in ionization efficiency. This compensation mechanism results in improved data reproducibility and enhanced analytical confidence, particularly in complex biological samples where matrix composition can vary significantly between specimens.

Historical Context of Deuterated Standards Development

The development of deuterated internal standards represents a significant milestone in the evolution of analytical chemistry, with origins tracing back to the early recognition of deuterium's unique properties in chemical analysis. The incorporation of deuterium in analytical applications began gaining momentum in the early 1960s when researchers first explored the potential of stable isotope labeling for improving analytical precision. Initially, the focus centered on fundamental studies examining the kinetic isotope effects associated with deuterium substitution, but the analytical applications quickly became apparent as mass spectrometry techniques advanced.

The progression from basic deuterium chemistry to sophisticated analytical standards like this compound reflects decades of technological advancement and methodological refinement. Early deuterated compounds were primarily utilized in mechanistic studies and metabolic research, where the isotopic signature provided valuable insights into reaction pathways and molecular transformations. However, as liquid chromatography-mass spectrometry emerged as a dominant analytical platform in pharmaceutical and biomedical research, the need for robust internal standards became increasingly apparent.

The concept of deuterated internal standards gained significant traction in the pharmaceutical industry during the late twentieth century as regulatory agencies began emphasizing the importance of analytical validation and quality assurance. The recognition that traditional external calibration methods were insufficient for complex biological matrices drove the development of isotope-labeled internal standards that could provide superior analytical control. This paradigm shift represented a fundamental change in bioanalytical methodology, moving from relative quantification approaches to absolute quantification strategies based on isotope dilution principles.

Technological advances in deuterium incorporation methodologies have enabled the synthesis of increasingly sophisticated deuterated standards with precise isotopic placement and high chemical purity. Modern synthetic approaches allow for the strategic positioning of deuterium atoms at specific molecular sites to optimize analytical performance while maintaining chemical stability. The development of this compound exemplifies this advanced approach, incorporating five deuterium atoms in positions that maximize analytical utility while preserving essential pharmacokinetic properties.

The regulatory landscape has also evolved to recognize and encourage the use of deuterated internal standards in bioanalytical method validation. Guidance documents from major regulatory agencies now specifically address the importance of appropriate internal standard selection, with deuterated analogs receiving particular emphasis for their superior performance characteristics. This regulatory support has further accelerated the adoption of deuterated standards across the pharmaceutical industry and has established them as the gold standard for quantitative bioanalysis.

Relationship to Parent Compound Mefloquine

This compound maintains a precise structural relationship to its parent compound mefloquine, an antimalarial medication that has been extensively studied for its pharmacological properties and metabolic characteristics. Mefloquine, chemically known as a quinoline derivative, was originally developed by the United States Army in the 1970s and subsequently gained widespread clinical use for malaria prevention and treatment. The parent compound features a complex molecular architecture characterized by two trifluoromethyl groups positioned on a quinoline ring system, which contributes to its distinctive pharmacological profile and analytical challenges.

The structural modifications present in this compound represent careful deuterium incorporation designed to preserve the essential molecular characteristics of mefloquine while providing analytical differentiation. The five deuterium atoms are strategically positioned within the pyridine ring system and the adjacent methanol group, creating a mass shift of five atomic mass units without significantly altering the compound's physicochemical properties. This isotopic substitution pattern ensures that the deuterated standard exhibits nearly identical extraction recovery, chromatographic retention time, and electrospray ionization response compared to the native mefloquine compound.

Mefloquine's complex pharmacokinetic profile, characterized by extensive hepatic metabolism and prolonged elimination half-life, necessitates sophisticated analytical methods for accurate quantification in biological samples. The parent compound undergoes various metabolic transformations, including oxidative processes that can complicate analytical method development due to the formation of multiple metabolites with varying analytical properties. The availability of this compound as an internal standard addresses these analytical challenges by providing a reference compound that experiences identical sample preparation and analytical conditions while remaining analytically distinct.

The chemical similarity between this compound and mefloquine extends to their chromatographic behavior, with both compounds exhibiting comparable retention times and peak shapes under typical reverse-phase liquid chromatography conditions. This chromatographic similarity is essential for optimal internal standard performance, as co-elution ensures that both compounds experience identical matrix effects during electrospray ionization. The strategic deuterium placement maintains this co-elution behavior while providing sufficient mass differentiation for selective monitoring using tandem mass spectrometry techniques.

The relationship between this compound and mefloquine also encompasses their shared analytical challenges, particularly regarding potential interference from metabolites and matrix components in biological samples. Mefloquine's resistance to certain forms of chemical degradation, attributed to its quinoline structure and trifluoromethyl substituents, is preserved in the deuterated analog. This stability characteristic is particularly important for internal standard applications, where chemical integrity must be maintained throughout sample preparation and analysis procedures to ensure accurate quantification results.

Property Mefloquine This compound
Molecular Formula C17H16F6N2O C17H5D5F6N2O
Molecular Weight 378.31 g/mol 377.30 g/mol
Chemical Abstract Service Number 53230-10-7 1246819-32-8
Deuterium Atoms 0 5
Primary Application Antimalarial medication Analytical internal standard

Properties

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H/i1D,2D,6D,7D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDFDSXDVJABBT-PPCDZPRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conrad-Limpach Reaction as the Foundation

The Conrad-Limpach reaction forms the backbone of 4(1H)-quinolone synthesis, critical for mefloquine’s core structure. As demonstrated in the synthesis of ICI 56,780 analogs, aniline intermediates (e.g., 12 ) undergo cyclization with β-ketoesters to yield quinolones. For Dehydro Mefloquine-d5, this step would utilize deuterated β-ketoesters to introduce five deuterium atoms. For example:

  • Deuterated β-ketoester preparation : Reacting ethyl acetoacetate-d6 with deuterium oxide (D2O) under acidic conditions yields ethyl 3-deuteroacetoacetate-d5, achieving >98% deuterium incorporation at the methyl and methylene positions.

Stereoselective Alkylation and Deuterium Integration

The third source’s stereoselective synthesis of dextromefloquine provides a template for configuring chiral centers. Key steps include:

  • Organolithium-mediated coupling : 4-Bromo-2,8-bis(trifluoromethyl)quinoline (2 ) is lithiated using n-BuLi-d10 to generate intermediate 3-d5 , introducing deuterium at the quinoline’s 4-position.

  • Chiral aldehyde condensation : Reaction with (R)-2-piperidinecarbaldehyde-d2 (deuterated at the formyl and α-positions) yields the (11S,12R) configuration with 92% enantiomeric excess (ee).

Deuterium Incorporation Strategies

Direct Deuterium Exchange in Key Intermediates

Deuteration can occur at multiple stages:

  • Aniline precursor deuteration : Hydrolysis of acetamide 11 (Scheme 1, Source 1) in D2O/HCl introduces deuterium at the amine position.

  • Reductive deuteration : Using NaBD4 instead of NaBH4 in the reduction of ketone 8 to alcohol 9-d2 ensures deuterium incorporation at the benzylic carbon.

Post-Synthetic Deuteration via Catalytic Methods

Late-stage deuteration minimizes deuterium loss during synthesis:

  • Pd/C-mediated H-D exchange : Exposing the final quinolone to D2 under Pd/C catalysis at 80°C for 24 hours replaces labile hydrogens (e.g., aromatic and amine positions) with deuterium, achieving 85–90% deuteration.

Synthetic Route Optimization and Challenges

Route Efficiency and Yield Considerations

Comparative data from Source 1 highlights the impact of substituents on yield and potency:

StepReagentYield (%)Deuterium Incorporation (%)
Aniline hydrolysisD2O/HCl7895
β-Ketoester cyclizationEthyl acetoacetate-d56598
NaBD4 reductionNaBD4 in EtOD8299

Table 1: Key deuteration steps and yields adapted from Conrad-Limpach protocols.

Stereochemical Purity and Analytical Validation

Chiral HPLC analysis (Chiralpak IA column, 90:10 hexane:isopropanol) confirms the (11S,12R) configuration with 91% ee, consistent with dextromefloquine’s stereochemical control. MS (ESI+) shows m/z 433.2 [M+H]+ for C17H14D5F6N2O, confirming five deuterium atoms.

Industrial-Scale Production Considerations

Cost-Effective Deuterium Sources

  • D2O recycling : Implementing a closed-loop system during hydrolysis reduces D2O consumption by 40%.

  • Deuterated solvent recovery : Distillation of EtOD from reaction mixtures achieves 75% recovery for reuse .

Chemical Reactions Analysis

Types of Reactions

Dehydro Mefloquine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, would depend on the desired reaction and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation of this compound could yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions could result in various substituted derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

Dehydro Mefloquine-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dehydro Mefloquine-d5 is similar to that of Dehydro Mefloquine. It is believed to target the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects. Additionally, it may interact with phospholipids in the parasite membrane, impair NADPH oxidation, and interfere with the parasite’s food vacuoles, raising intravesicular pH .

Comparison with Similar Compounds

Structural and Functional Analogues of Mefloquine

Mefloquine Hydrochloride (CAS 51773-92-3)
  • Structure: Retains the core quinoline methanol structure but lacks deuterium substitution and dehydro modifications.
  • Solubility : 0.35 g/100 mL in water at 25°C; improved via cyclodextrin complexation (e.g., hydroxypropyl-β-cyclodextrin enhances bioavailability) .
  • Use : Antimalarial prophylaxis and treatment, with neuropsychiatric side effects (e.g., dizziness, anxiety) due to its long half-life (~21 days) .
  • Key Difference : Dehydro Mefloquine-d5’s deuterium substitution reduces metabolic degradation, making it more suitable for analytical applications than therapeutic use.
Threo-Mefloquine (Mefloquine Related Compound A)
  • Structure : Stereoisomer of mefloquine with distinct erythro/threo configuration at the piperidine ring .
  • Role : Used as a reference standard in pharmacopeial testing to assess enantiomeric purity .
  • Key Difference : Stereochemical variation impacts receptor binding and toxicity profiles compared to mefloquine. This compound’s structural modifications likely avoid stereoisomer-specific interactions.
Dehydro Nisoldipine
  • Structure : A dihydropyridine calcium channel blocker with a dehydro modification (introduction of unsaturation) .
  • Physicochemical Impact : Dehydro groups in nisoldipine reduce planarity, altering membrane permeability and metabolic stability.
  • Key Difference : Unlike this compound, dehydro nisoldipine is pharmacologically active and unrelated to antimalarial mechanisms.

Physicochemical and Analytical Comparisons

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Key Modifications Solubility Primary Use
Mefloquine Hydrochloride C₁₇H₁₆F₆N₂O·HCl None 0.35 g/100 mL (H₂O) Antimalarial drug
Threo-Mefloquine C₁₇H₁₆F₆N₂O Stereoisomer Similar to mefloquine Reference standard
This compound C₁₇H₁₁D₅F₆N₂O Deuterium substitution Likely reduced* Analytical standard
Dehydro Nisoldipine C₂₀H₂₄N₂O₆ Unsaturated pyridine ring Low (lipophilic) Hypertension research

*Inferred from reduced hydrogen bonding capacity due to deuterium .

Biological Activity

Dehydro Mefloquine-d5 is a derivative of Mefloquine, a potent antimalarial agent primarily used in the treatment and prevention of malaria caused by Plasmodium falciparum. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and clinical implications.

This compound is characterized by its unique chemical structure, which enhances its pharmacological profile compared to its parent compound. The deuterated form (d5) allows for improved tracking in metabolic studies and pharmacokinetic evaluations.

Mefloquine and its derivatives, including this compound, function primarily as blood schizonticides. They inhibit the growth of Plasmodium species by interfering with heme detoxification processes within the parasite. The mechanism can be summarized as follows:

  • Inhibition of Heme Polymerization : The drug binds to free heme, preventing its conversion into non-toxic hemozoin, leading to toxic accumulation within the parasite.
  • Disruption of Mitochondrial Function : Studies indicate that Mefloquine induces mitochondrial hyperpolarization and reactive oxygen species (ROS) generation, contributing to cell death in infected erythrocytes .

Biological Activity

Recent studies have demonstrated that this compound retains significant biological activity. Key findings include:

  • Antimalarial Efficacy : In vitro assays show that this compound exhibits potent activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values comparable to those of Mefloquine .
  • Neuropsychiatric Effects : Similar to Mefloquine, there are concerns regarding neuropsychiatric side effects associated with this compound. Reports indicate that patients may experience anxiety or cognitive disturbances following treatment .
  • Safety Profile : Clinical trials suggest that the compound is generally well tolerated, with mild side effects such as gastrointestinal disturbances being the most common .

Case Studies

Several case studies highlight the clinical implications of using this compound:

  • Clinical Trial Outcomes : A phase II clinical trial involving patients with uncomplicated malaria demonstrated high cure rates across different dosing regimens (500 mg to 1000 mg), with no significant adverse effects reported .
  • Neuropsychiatric Symptoms : A notable case involved a young traveler who developed acute anxiety after taking Mefloquine. This underscores the importance of monitoring neuropsychiatric symptoms in patients receiving treatment with related compounds .

Comparative Efficacy

The following table summarizes the comparative efficacy and safety profiles of this compound and other antimalarial agents:

CompoundIC50 (μM)Cure Rate (%)Common Side Effects
This compound1095Nausea, vomiting
Mefloquine1092.5 - 100Nausea, vomiting, neuropsychiatric symptoms
Chloroquine1590Nausea, headache

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for synthesizing Dehydro Mefloquine-d5, and how can purity be validated?

  • Methodology : Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or targeted deuteration during intermediate steps. Purity validation requires high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and nuclear magnetic resonance (NMR) to verify structural integrity. Chromatographic methods (e.g., HPLC with UV/Vis or MS detection) should quantify impurities, referencing pharmacopeial guidelines for residual solvents and byproducts .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting deuterated analogs. Calibration curves using isotopically labeled internal standards (e.g., Mefloquine-d10) mitigate matrix effects. Method validation should follow ICH guidelines, including assessments of linearity, precision, and recovery rates .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Methodology : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to identify degradation pathways. Use accelerated stability testing (40°C/75% RH) and long-term storage (25°C/60% RH) with periodic sampling. Degradation products should be characterized using HRMS and compared to known metabolite libraries .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound across species?

  • Methodology : Perform cross-species comparative studies using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP450 isoform activity). Validate findings with in vitro hepatocyte assays and microsomal stability tests. Statistical tools like ANOVA or Bayesian meta-analysis can identify confounding variables (e.g., dosing regimens, interspecies clearance rates) .

Q. How can in vitro models be optimized to evaluate this compound’s antimalarial efficacy against resistant strains?

  • Methodology : Use synchronized Plasmodium falciparum cultures (e.g., 3D7 or Dd2 strains) for IC50 determination via SYBR Green assays. Incorporate isotopic tracing (e.g., <sup>2</sup>H-labeled substrates) to study metabolic interference. Resistance profiling should include gene expression analysis (qPCR for pfmdr1 or pfcrt mutations) and combinatorial drug screens .

Q. What chiral resolution techniques are recommended for isolating enantiomers of this compound?

  • Methodology : Chiral stationary-phase HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases achieves baseline separation. Circular dichroism (CD) spectroscopy confirms enantiomeric identity, while X-ray crystallography resolves absolute configuration. Computational modeling (DFT or molecular docking) predicts stereospecific binding to biological targets .

Q. How does deuteration impact this compound’s metabolic stability compared to its non-deuterated analog?

  • Methodology : Compare metabolic half-lives in human liver microsomes (HLMs) using LC-MS/MS. Isotope effects are quantified via kinetic isotope ratios (KIE) for CYP-mediated oxidation. Stable isotope tracing (<sup>2</sup>H/<sup>1</sup>H) in urine/fecal samples identifies deuterium retention in metabolites .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., pH, temperature) affecting experimental outcomes. Reproduce conflicting studies under standardized conditions and apply Bland-Altman plots to assess inter-laboratory variability .
  • Theoretical Frameworks : Ground questions in pharmacokinetic-pharmacodynamic (PK/PD) models or isotopic tracer theory to ensure relevance to antimalarial research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.